molecular formula C8H6ClNS B102616 2-Chloro-6-Methylphenyl Isothiocyanate CAS No. 19241-34-0

2-Chloro-6-Methylphenyl Isothiocyanate

Cat. No. B102616
CAS RN: 19241-34-0
M. Wt: 183.66 g/mol
InChI Key: MLQPKPCDKLACIG-UHFFFAOYSA-N
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Description

2-Chloro-6-Methylphenyl Isothiocyanate (2-CMPITC) is a chemical compound that is composed of a chlorine atom, a methyl group, and an isothiocyanate group. It is a colorless to pale yellow liquid that is highly soluble in water and has a low volatility. It is primarily used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-CMPITC is also used as a reagent in the synthesis of other compounds and as a catalyst in chemical reactions.

Scientific Research Applications

Activation of Nrf2 in Cultured Fibroblasts

Isothiocyanates, such as 2-chloro-6-methylphenyl isothiocyanate, have been found to activate the Nrf2 pathway in cultured fibroblasts. This pathway is involved in the induction of phase 2 and antioxidant enzymes. Research demonstrates that isothiocyanates increase the phosphorylation of ERK1/2, an upstream target of Nrf2, leading to enhanced expression of enzymes like γ-glutamyl cysteine synthetase and heme oxygenase-1 (Ernst et al., 2011).

Atmospheric Environmental Impact

In the atmospheric environment, studies have investigated the gas phase reaction of various isothiocyanates, including derivatives like this compound, with OH radicals. This research is crucial in understanding the environmental fate of these compounds and their potential impacts on air quality (Sommerlade, Ekici, & Parlar, 2006).

Anti-Plant Pathogen Activity

Some isothiocyanates, structurally related to this compound, have shown promising anti-plant pathogen activities. These compounds have been tested against various plant pathogenic fungi and bacteria, indicating potential applications in agriculture and plant protection (Tang et al., 2018).

Synthesis of Selenium-Containing Heterocycles

Research involving aryl isothiocyanates, similar to this compound, has led to the synthesis of selenium-containing heterocycles. These compounds have applications in pharmaceutical and chemical research due to their unique structural properties (Atanassov, Linden, & Heimgartner, 2003).

Real-Time Monitoring of Mitophagy

Isothiocyanates have been used in the development of fluorescent bioprobes for real-time monitoring of cellular processes like mitophagy. This application is significant in biomedical research, providing insights into cellular responses and mechanisms (Zhang et al., 2015).

Antimicrobial Activity

Studies on isothiocyanates from cruciferous plants, including compounds structurally similar to this compound, have demonstrated antimicrobial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). This finding is significant for medical research, especially in the context of antibiotic resistance (Dias, Aires, & Saavedra, 2014).

Mechanism of Action

Isothiocyanates are known for their diversified and generally marked bioactivity. They are produced via enzymatic hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites occurring exclusively in the botanical order Brassicales, by the enzyme myrosinase . They have been found to be effective against the most important human pathogens, including bacteria with resistant phenotypes .

Safety and Hazards

2-Chloro-6-Methylphenyl Isothiocyanate is considered hazardous. It can cause skin irritation, serious eye damage, and respiratory sensitization. It also has acute toxicity when ingested, inhaled, or comes into contact with skin .

properties

IUPAC Name

1-chloro-2-isothiocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQPKPCDKLACIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395657
Record name 2-Chloro-6-Methylphenyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19241-34-0
Record name 2-Chloro-6-Methylphenyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure described for Intermediate-2 using 2-chloro-6-methylaniline (1.0 g, 0.01 mol), thiophosgene (1.15 g, 0.01 mol) and N-ethyl di-isopropyl amine (2.58 g, 0.020 mol) to afford 0.500 g of the desired product. 1HNMR (CDCl3): δ 2.39 (s, 3H), 7.10 (s, 2H), 7.21-7.25 (m, 1H); MS [M+H]+: 183.32.
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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